
2'-Deoxytubercidin
描述
2’-Deoxytubercidin is a nucleoside analog that belongs to the class of N-glycosylpyrrolopyrimidines. It is structurally similar to tubercidin, with the primary difference being the replacement of the hydroxy group at position 2 of the ribose moiety with a hydrogen atom
作用机制
Target of Action
2’-Deoxytubercidin, also known as 7-Deaza-2’-deoxyadenosine, primarily targets the P2 nucleoside transporter and adenosine kinase . These targets play a crucial role in the uptake and activation of the compound .
Mode of Action
The compound interacts with its targets by entering cellular metabolism through conversion to the corresponding nucleoside monophosphate via phosphorylation at the 5’-position by adenosine kinase . This interaction results in changes at the cellular level, affecting the function of the targets .
Biochemical Pathways
The affected pathways involve the conversion of 2’-Deoxytubercidin to its corresponding nucleoside monophosphate . This process affects downstream effects such as the accumulation of tubercidin nucleotides in mammalian erythrocytes and the incorporation of tubercidin into the nucleic acids of susceptible bacteria .
Pharmacokinetics
It’s known that the compound displays curative activity in animal models of acute and cns-stage disease, even at low doses and oral administration .
Result of Action
The molecular and cellular effects of 2’-Deoxytubercidin’s action include its potent trypanocidal activity in vitro . It also shows curative activity in animal models of acute and CNS-stage disease .
Action Environment
The action, efficacy, and stability of 2’-Deoxytubercidin can be influenced by environmental factors such as pH . For instance, the mispairing with dC is pH-dependent . Ambiguous base pairing is observed at pH 7 or under acid conditions, whereas base discrimination occurs in alkaline medium (pH 8.0) .
生化分析
Biochemical Properties
2’-Deoxytubercidin is an analogue of adenosine and is a substrate for adenosine kinase . It enters cellular metabolism by being converted to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
2’-Deoxytubercidin has been shown to have potent effects on various types of cells. It inhibits the growth of several microorganisms, is toxic to many vertebrate species, and is powerfully cytotoxic to vertebrate cell lines in culture . It also displays curative activity in animal models of acute and CNS-stage disease, even at low doses and oral administration .
Molecular Mechanism
The molecular mechanism of 2’-Deoxytubercidin involves its conversion to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxytubercidin can change over time. For instance, the acid-soluble fraction of washed mouse fibroblasts previously exposed to radioactive 2’-Deoxytubercidin for a few hours contains most of the radioactivity extracted from the medium .
Dosage Effects in Animal Models
The effects of 2’-Deoxytubercidin vary with different dosages in animal models. It has been found to be a highly potent trypanocide in vitro and displays curative activity in animal models of acute and CNS-stage disease, even at low doses and oral administration .
Metabolic Pathways
2’-Deoxytubercidin is involved in several metabolic pathways. It enters cellular metabolism by being converted to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This process involves interactions with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 2’-Deoxytubercidin within cells and tissues involve the P2 nucleoside transporter and adenosine kinase, which are involved in the uptake and activation, respectively, of this analogue .
Subcellular Localization
Given its biochemical properties and interactions with various cellular components, it is likely that this compound may be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxytubercidin typically involves the desulphurisation of 4-amino-7-(2-S-benzyl-2-thio-2-deoxy-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine. This intermediate is obtained through an intramolecular episulphonium ion rearrangement of the isomeric 3’-S-benzyl-thio-xylo-2’-O-methylsulphonyl derivatives. The final desulphurisation step is carried out using sodium benzoate in N,N-dimethylformamide .
Industrial Production Methods: While specific industrial production methods for 2’-deoxytubercidin are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions: 2’-Deoxytubercidin undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
2’-Deoxytubercidin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogs.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: The compound exhibits potential as an antitumor and antiviral agent.
Industry: Its derivatives are explored for use in pharmaceuticals and as biochemical probes.
相似化合物的比较
Tubercidin: The parent compound, differing by the presence of a hydroxy group at position 2 of the ribose moiety.
Cordycepin: Another nucleoside analog with a similar structure but different biological activity.
2’-Deoxyadenosine: A structurally related compound with distinct biological properties.
Uniqueness: 2’-Deoxytubercidin is unique due to its specific modifications that enhance its biological activity and stability. Its ability to be incorporated into nucleic acids and disrupt their synthesis sets it apart from other nucleoside analogs .
属性
IUPAC Name |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSNUNKSPLDTO-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-59-1 | |
| Record name | 7-Deaza-2′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxytubercidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


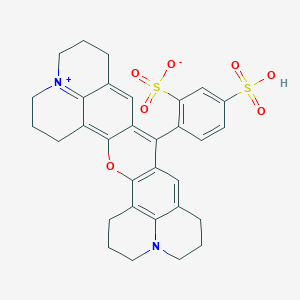
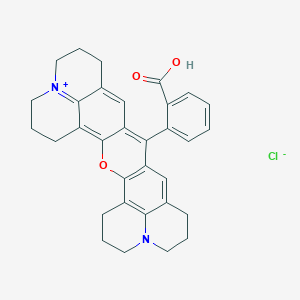
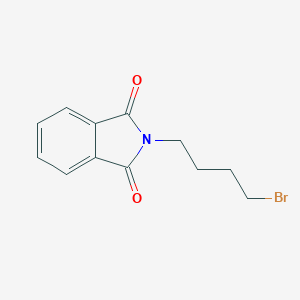
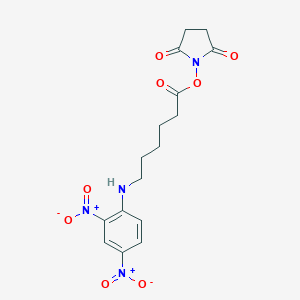
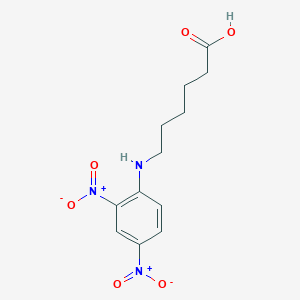
![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)
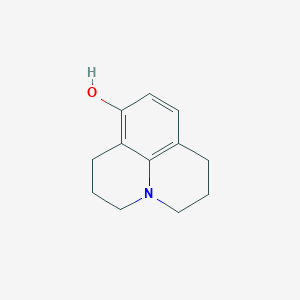
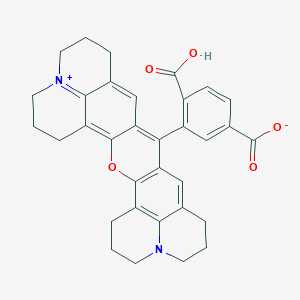
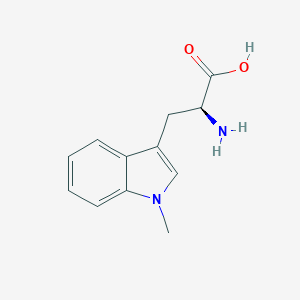
![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)
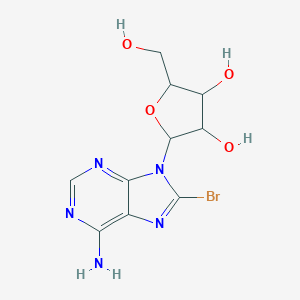
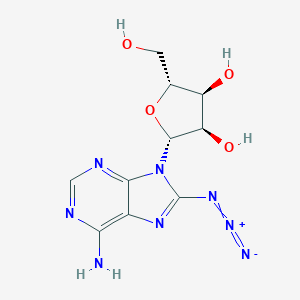
![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)
